5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of chlorine atoms at positions 1 and 2, a methyl group at position 3, and an aldehyde group at position 4. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
It is known that the compound is synthesized through a series of reactions involving 2,2-dichlorovinyl ketones and 2-(hydroxyethyl)hydrazine . The resulting compound undergoes further transformations under specific conditions to yield the final product .
Biochemical Pathways
The compound is part of the pyrazole class of compounds, which are known to have a wide spectrum of biological activity, including analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral properties .
Result of Action
Pyrazole compounds are known to have a wide range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde typically involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine. This reaction leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these pyrazoles in chloroform under reflux in the presence of thionyl chloride results in the formation of 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as refluxing and the use of chlorinating agents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Sodium Hydroxide in Ethanol: Used for elimination reactions to form vinyl derivatives.
Pyridine: Used as a base in various reactions.
Major Products Formed
5-Chloro-1-vinyl-1H-pyrazoles: Formed by the elimination of hydrogen chloride from 5-chloro-1-(2-chloroethyl)-1H-pyrazoles.
3-Alkenyl-5-chloro-1-(2-chloroethyl)-1H-pyrazoles: Formed by the elimination of hydrogen chloride from 3-(α-chloroalkyl)-1H-pyrazoles in dimethylformamide at 150°C.
Scientific Research Applications
5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazoles: Similar structure but with a vinyl group instead of a chloroethyl group.
3-Alkenyl-5-chloro-1-(2-chloroethyl)-1H-pyrazoles: Similar structure but with an alkenyl group at position 3.
Uniqueness
5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloroethyl and aldehyde groups allows for diverse chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
5-chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-5-6(4-12)7(9)11(10-5)3-2-8/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPZFWBOYIVRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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